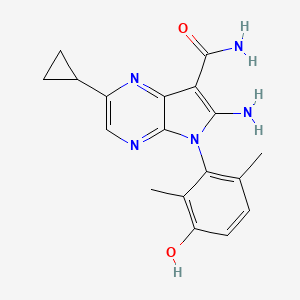aniline](/img/structure/B12428747.png)
4-[(4-(15N)azanylphenyl)(113C)methyl](15N)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(15N)azanylphenyl)(113C)methylaniline is a compound that incorporates isotopic labels of nitrogen-15 and carbon-13. These isotopic labels are often used in scientific research to trace and study the behavior of molecules in various chemical and biological processes. The compound is a derivative of aniline, which is a primary aromatic amine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(15N)azanylphenyl)(113C)methylaniline typically involves the incorporation of isotopically labeled nitrogen and carbon atoms into the aniline structure. One common method is the reduction of nitrobenzene derivatives using isotopically labeled reducing agents . Another approach involves the use of palladium-catalyzed amination reactions, where isotopically labeled amines are coupled with halogenated aromatic compounds .
Industrial Production Methods
Industrial production of isotopically labeled compounds often involves large-scale synthesis using specialized equipment and reagents. The process may include the use of isotopically labeled precursors and catalysts to ensure the incorporation of the desired isotopes into the final product. The production methods are designed to be efficient and cost-effective while maintaining high purity and yield.
化学反応の分析
Types of Reactions
4-(4-(15N)azanylphenyl)(113C)methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroaniline derivatives, while reduction can produce primary amines.
科学的研究の応用
4-(4-(15N)azanylphenyl)(113C)methylaniline has several applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic labeling experiments to track the incorporation of isotopes into biomolecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drug molecules in the body.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-(15N)azanylphenyl)(113C)methylaniline involves its interaction with molecular targets through isotopic labeling. The isotopes allow researchers to trace the compound’s pathway and interactions within a system. The molecular targets and pathways involved depend on the specific application and experimental setup .
類似化合物との比較
Similar Compounds
4,4′-Methylenedianiline-15N2, 13C: Another isotopically labeled aniline derivative used in similar research applications.
2,4,6-Trinitrotoluene (TNT): Studied using isotopic labeling to understand its degradation pathways.
Uniqueness
4-(4-(15N)azanylphenyl)(113C)methylaniline is unique due to its specific isotopic labels, which provide distinct advantages in tracing and studying molecular interactions. The combination of nitrogen-15 and carbon-13 labels allows for detailed analysis using NMR spectroscopy and other techniques.
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
201.24 g/mol |
IUPAC名 |
4-[(4-(15N)azanylphenyl)(113C)methyl](15N)aniline |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9+1,14+1,15+1 |
InChIキー |
YBRVSVVVWCFQMG-HPEOUSIPSA-N |
異性体SMILES |
C1=CC(=CC=C1[13CH2]C2=CC=C(C=C2)[15NH2])[15NH2] |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


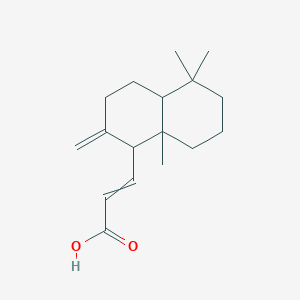
![4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B12428675.png)
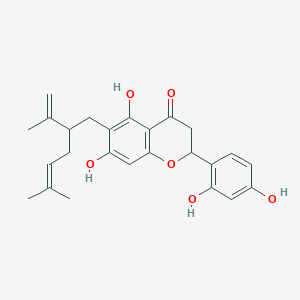

![3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12428683.png)

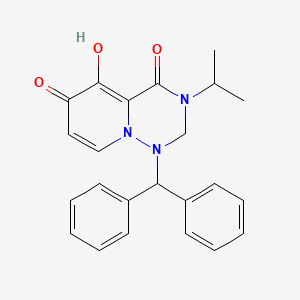
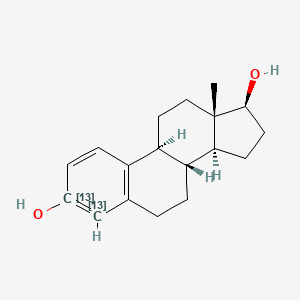
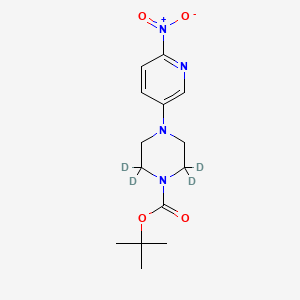
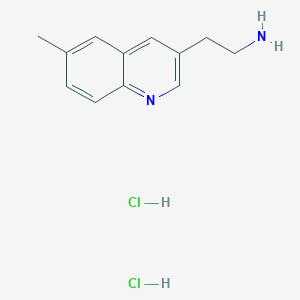
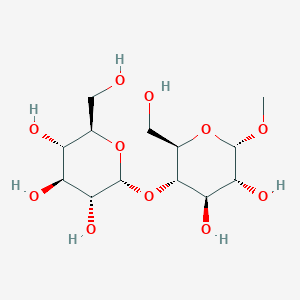
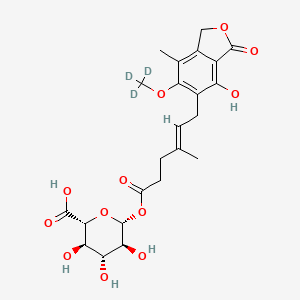
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
